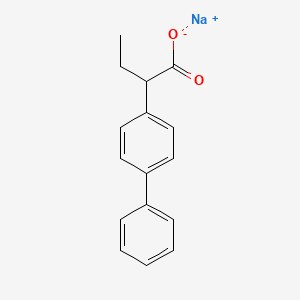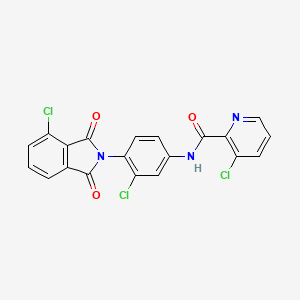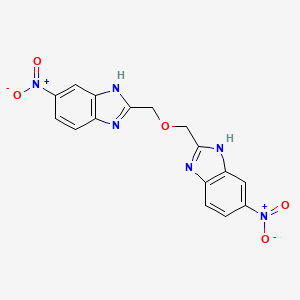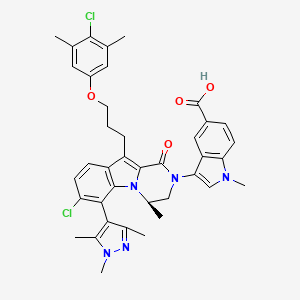
Lyosol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lyosol is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and antihypercholesterolemic properties. It is commonly used to alleviate pain and reduce inflammation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lyosol can be synthesized through multiple routes. One notable method involves a Suzuki coupling reaction catalyzed by palladium on carbon (Pd/C) in water. This reaction uses sodium tetraphenylborate as a phenylation reagent. The overall yield of this method ranges from 36% to 59% .
Another synthetic route involves the esterification of 4-bromophenylacetic acid, followed by alkylation and hydrolysis to produce 2-(4-bromophenyl)butanoic acid. This intermediate is then reacted with sodium tetraphenylborate to yield this compound with an overall yield of 85% .
Industrial Production Methods
Industrial production of this compound typically follows the Suzuki coupling method due to its efficiency and high yield. The use of Pd/C as a catalyst and sodium tetraphenylborate as a reagent ensures a scalable and environmentally friendly process .
Analyse Chemischer Reaktionen
Types of Reactions
Lyosol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Lyosol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying Suzuki coupling reactions and other organic synthesis methods.
Biology: Investigated for its anti-inflammatory and analgesic properties in various biological models.
Medicine: Explored for its potential in treating pain and inflammation in clinical settings.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Wirkmechanismus
Lyosol exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fenbufen
- Flurbiprofen
- Felbinac
Uniqueness
Lyosol stands out due to its high yield synthesis via the Suzuki coupling method and its dual role as an analgesic and antihypercholesterolemic agent. Unlike some other NSAIDs, it offers a unique combination of properties that make it valuable in both clinical and research settings .
Eigenschaften
CAS-Nummer |
10265-80-2 |
|---|---|
Molekularformel |
C16H15NaO2 |
Molekulargewicht |
262.2838 |
IUPAC-Name |
sodium;2-(4-phenylphenyl)butanoate |
InChI |
InChI=1S/C16H16O2.Na/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-11,15H,2H2,1H3,(H,17,18);/q;+1/p-1 |
InChI-Schlüssel |
OLGONLPBKFPQNS-UHFFFAOYSA-M |
SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)[O-].[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Xenbucin sodium; Lyosol. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride](/img/structure/B611760.png)

![N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B611763.png)


![4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide](/img/structure/B611771.png)

![1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide](/img/structure/B611774.png)

